

Application Notes: GSPT1 Degradar-5 Cell Viability Assay

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Compound of Interest

Compound Name: GSPT1 degrader-5

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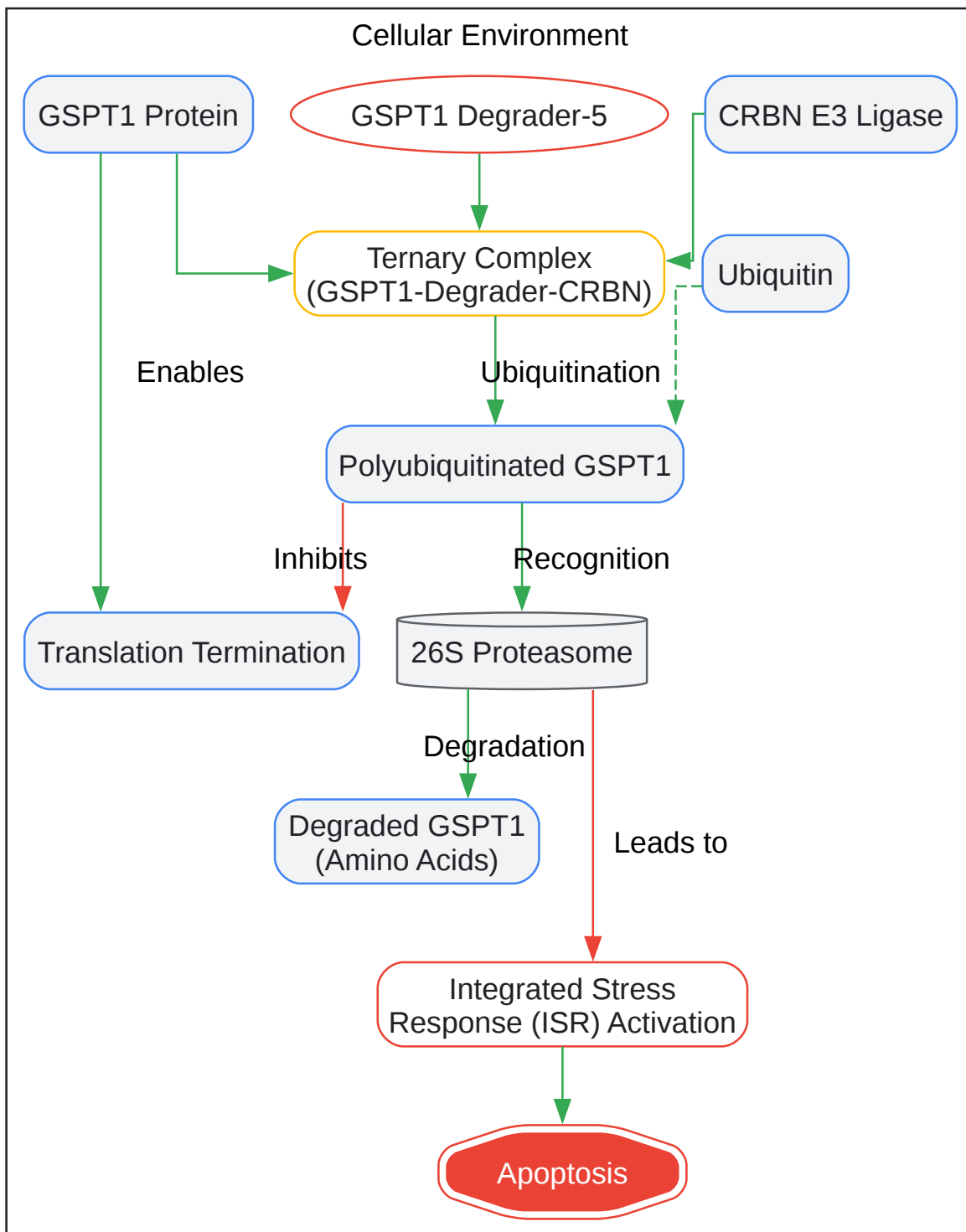
Introduction

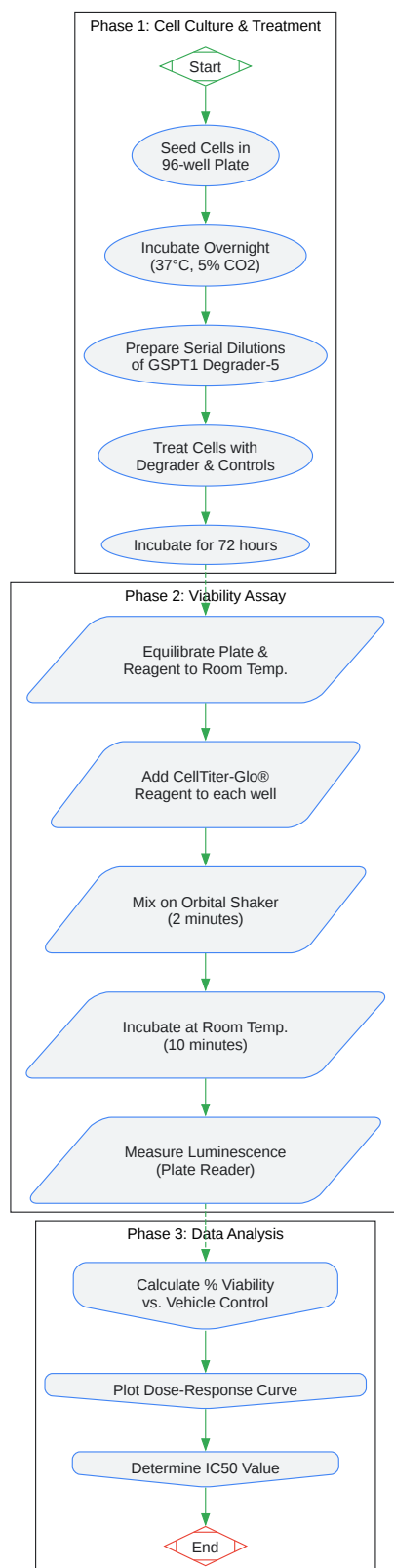
G1 to S phase transition 1 (GSPT1) is a crucial protein involved in the termination of mRNA translation and the regulation of the cell cycle.^[1] Its dysregulation is implicated in various cancers, making it a compelling therapeutic target.^[1] Targeted protein degradation, utilizing molecules such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, presents a novel therapeutic approach to eliminate disease-causing proteins like GSPT1.^[1]

GSPT1 degraders function by inducing the formation of a ternary complex between GSPT1, the E3 ubiquitin ligase Cereblon (CRBN), and the degrader molecule itself.^[1] This proximity triggers the polyubiquitination of GSPT1, marking it for degradation by the 26S proteasome.^[1] The subsequent depletion of cellular GSPT1 leads to impaired translation termination and activation of the Integrated Stress Response (ISR) pathway, ultimately resulting in p53-independent cancer cell death.^{[2][3][4][5][6]} This application note provides a detailed protocol for assessing the cytotoxic effects of a representative GSPT1 degrader, herein referred to as **GSPT1 Degradar-5**, using a luminescent cell viability assay.

Mechanism of Action: GSPT1 Degradation Signaling Pathway

GSPT1 degraders operate by hijacking the ubiquitin-proteasome system. The degrader facilitates the interaction between GSPT1 and the E3 ligase CRBN. This induced proximity leads to the ubiquitination of GSPT1, targeting it for proteasomal degradation. The depletion of GSPT1 disrupts protein synthesis, activates the Integrated Stress Response (ISR), and ultimately leads to apoptosis in cancer cells.[3][5]





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